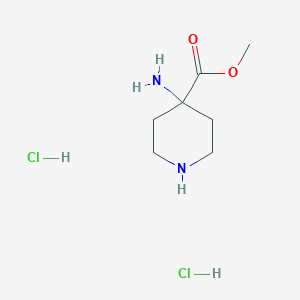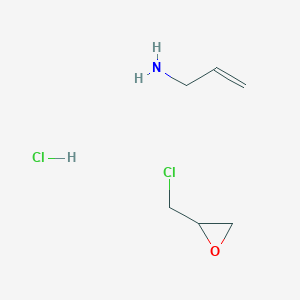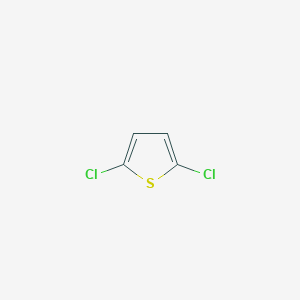![molecular formula C7H10O3 B070093 Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate CAS No. 170423-01-5](/img/structure/B70093.png)
Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate, also known as MOC, is a bicyclic compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. MOC is a chiral molecule, meaning it exists in two mirror-image forms, and has been the focus of several studies due to its potential in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate is not well understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis reactions. It is also thought to form complexes with metal ions, which can be used in catalytic reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate. However, it has been shown to be non-toxic and biodegradable, making it a promising candidate for use in various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate is its chiral nature, which makes it useful in the synthesis of chiral compounds. It is also relatively easy to synthesize and is readily available. However, one limitation of Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate is its low solubility in water, which can make it difficult to work with in aqueous systems.
Orientations Futures
There are several future directions for the study of Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the exploration of Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate's potential in the synthesis of new chiral compounds and natural products. Additionally, the use of Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate in catalytic reactions and as a chiral auxiliary in asymmetric synthesis reactions is an area that warrants further investigation. Overall, the unique structure and potential applications of Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate make it a promising candidate for further research.
Méthodes De Synthèse
The synthesis of Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate involves the reaction of diethyl oxalate with cis-cyclohexane-1,2-diol in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds in high yield and produces Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate as a white crystalline solid. Several modifications of this method have been reported in the literature, including the use of different catalysts and solvents.
Applications De Recherche Scientifique
Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate has been used in various scientific research applications, including the synthesis of chiral compounds, as a building block for the preparation of natural products, and as a chiral auxiliary in asymmetric synthesis. It has also been used in the preparation of enantiomerically pure beta-lactams, which are important intermediates in the synthesis of antibiotics.
Propriétés
Numéro CAS |
170423-01-5 |
|---|---|
Nom du produit |
Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)4-2-3-5-6(4)10-5/h4-6H,2-3H2,1H3/t4-,5-,6+/m1/s1 |
Clé InChI |
YVFNRMBZWVSVDH-PBXRRBTRSA-N |
SMILES isomérique |
COC(=O)[C@@H]1CC[C@@H]2[C@H]1O2 |
SMILES |
COC(=O)C1CCC2C1O2 |
SMILES canonique |
COC(=O)C1CCC2C1O2 |
Synonymes |
6-Oxabicyclo[3.1.0]hexane-2-carboxylicacid,methylester,(1alpha,2alpha,5alpha)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




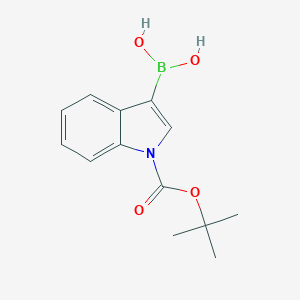
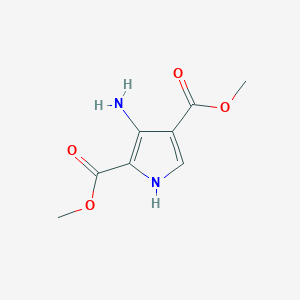
![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)
![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)
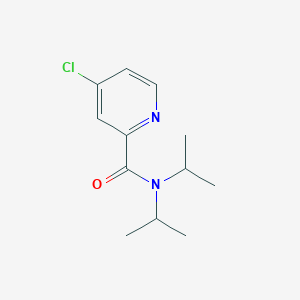
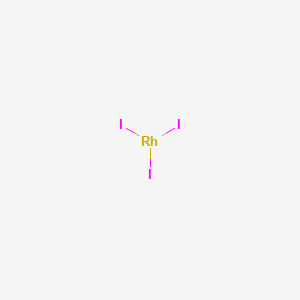
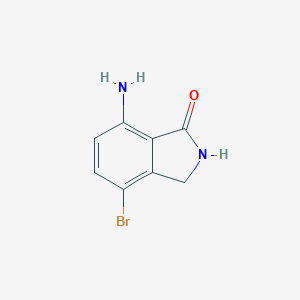
![Carbamic acid, [(1R)-2-hydroxy-1,2-dimethylpropyl]-, 1,1-dimethylethyl ester](/img/structure/B70030.png)
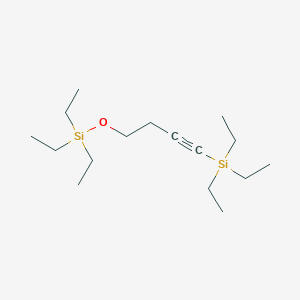
![3-[4-(tert-butyl)phenyl]-4-(3-methoxypropyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B70036.png)
